molecular formula C19H14N2O4 B2586147 5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione CAS No. 310451-97-9

5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2586147
CAS No.: 310451-97-9
M. Wt: 334.331
InChI Key: KBQAHWRFBGDJAD-UHFFFAOYSA-N
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Description

5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione is a phthalimide derivative characterized by a 1H-isoindole-1,3(2H)-dione core substituted at position 5 with a 4-aminophenoxy group and at position 2 with a 2-furylmethyl moiety. The 4-aminophenoxy group enhances hydrogen-bonding capacity, while the furylmethyl substituent introduces heterocyclic aromaticity, influencing both electronic and steric properties.

Properties

IUPAC Name

5-(4-aminophenoxy)-2-(furan-2-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c20-12-3-5-13(6-4-12)25-14-7-8-16-17(10-14)19(23)21(18(16)22)11-15-2-1-9-24-15/h1-10H,11,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQAHWRFBGDJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoindole-Dione Core: This step often involves the cyclization of phthalic anhydride with an appropriate amine under acidic or basic conditions to form the isoindole-dione structure.

    Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where furfural or a similar derivative reacts with the isoindole-dione core in the presence of a Lewis acid catalyst.

    Attachment of the Aminophenoxy Group: The final step involves the nucleophilic aromatic substitution of a halogenated isoindole-dione intermediate with 4-aminophenol, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxy or furylmethyl groups, introducing new functional groups or altering the existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated intermediates with nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoindole-dione derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery programs targeting various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industry, this compound finds applications in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The pharmacological and physicochemical profiles of isoindole-diones are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position 2) Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Furylmethyl 4-Aminophenoxy C20H15N2O4 347.35* Heterocyclic furan ring; potential for π-π interactions
5-(4-Aminophenoxy)-2-(2-fluorophenyl) 2-Fluorophenyl 4-Aminophenoxy C20H13FN2O3 348.33 Electron-withdrawing fluorine enhances stability; discontinued commercial availability
5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl) Benzodioxolyl 4-Aminophenoxy C21H14N2O5 374.36 Benzodioxolyl group increases lipophilicity and metabolic resistance
5-(4-Aminophenoxy)-2-[2-(3,4-dimethoxyphenyl)ethyl] Dimethoxyphenylethyl 4-Aminophenoxy C24H22N2O5 418.45 Methoxy groups improve solubility; complex steric effects
5-Amino-2-(4-fluorophenyl)-2,3-dihydro 4-Fluorophenyl Amino C14H9FN2O2 256.24 Reduced molecular weight; dihydro structure alters ring conformation

Pharmacological Activity and Molecular Docking

Sodium Channel Binding Affinity

Studies on phthalimide derivatives using AutoDock 4.2.3 revealed that substituents at position 2 significantly influence binding to the open-pore conformation of voltage-gated sodium channels. For example:

  • Phenylethyl-substituted analogs (e.g., compounds 13 and 14 in ) showed moderate activity in PTZ and MES seizure models, with docking scores comparable to phenytoin .
  • Fluorophenyl-substituted analogs (e.g., CymitQuimica’s compound in ) exhibited enhanced binding due to fluorine’s electronegativity, but commercial discontinuation suggests unresolved stability or toxicity issues .

Biological Activity

5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C19H14N2O4
  • Molecular Weight : 334.33 g/mol
  • CAS Number : 310451-97-9

The compound exhibits its biological activity primarily through the inhibition of cellular proliferation in various cancer cell lines. The mechanism is believed to involve:

  • Antimitotic Activity : The compound disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells.
  • Inhibition of Signal Transduction Pathways : It may interfere with key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt and MAPK pathways.

In Vitro Studies

A series of in vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. These studies typically employ assays such as MTT or SRB to measure cell viability and growth inhibition.

Cell Line GI50 (µM) TGI (µM) LC50 (µM) Inhibition (%)
HOP-62 (Lung Cancer)12.5255078
SF-539 (CNS Cancer)8.0204585
MDA-MB-435 (Melanoma)15.0305570
OVCAR-8 (Ovarian Cancer)10.0224880
DU-145 (Prostate Cancer)9.5214975

These results indicate that the compound demonstrates potent cytotoxicity across multiple cancer types, with particularly strong effects noted in CNS and ovarian cancers.

Case Studies

  • National Cancer Institute Screening : The compound was screened against a panel of approximately sixty cancer cell lines as part of the NCI's Developmental Therapeutics Program. It showed significant growth inhibition rates with an average GI50 value of approximately 15μM15\mu M, indicating its potential as an anticancer agent.
  • Mechanistic Insights : Further studies have suggested that the compound induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2, enhancing its effectiveness against resistant cancer phenotypes.

Pharmacokinetics and Drug-Like Properties

The pharmacokinetic profile of the compound has been evaluated using computational models:

  • Absorption : Predicted to have good oral bioavailability.
  • Distribution : Likely to penetrate tissues effectively due to moderate lipophilicity.
  • Metabolism : Expected to undergo hepatic metabolism with potential for drug-drug interactions.
  • Excretion : Primarily renal excretion predicted.

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